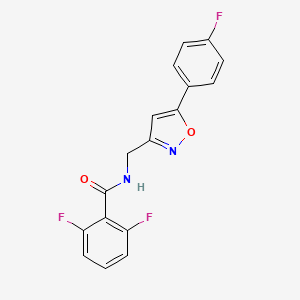

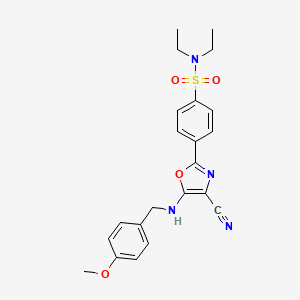

2,6-difluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,6-difluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide” is a chemical compound. It’s part of a field of research that has benefited from the invention of multiple difluoromethylation reagents .

Synthesis Analysis

The synthesis of this compound might involve difluoromethylation processes based on X–CF 2 H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF 2 H to C(sp 2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis

The molecular structure of this compound likely involves a difluoromethylation process based on X–CF 2 H bond formation where X is C(sp), C(sp 2), C(sp 3), O, N or S .Chemical Reactions Analysis

Difluoromethylation of C (sp 2 )–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp 3 )–CF 2 H bonds .Aplicaciones Científicas De Investigación

Synthesis and Imaging Applications

One study focused on the synthesis of a compound closely related to "2,6-difluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide" for potential use as a PET imaging agent for cancers. The research outlined the synthesis steps and the yield of the target tracer, demonstrating its application in imaging B-Raf(V600E) mutations within cancers (Wang et al., 2013).

Antimicrobial and Antipathogenic Activity

Another study investigated the antimicrobial and antipathogenic potential of derivatives similar to the specified compound. This research highlighted the synthesis of new thiourea derivatives and their interaction with bacterial cells. The study emphasized the significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their biofilm-forming capabilities (Limban et al., 2011).

Pharmacokinetics and Tissue Distribution

Research on the pharmacokinetics and tissue distribution of novel anaplastic lymphoma kinase inhibitors closely related to the specified compound has also been conducted. This study explored the metabolic pathways, clearance rates, and efficacy in cancer treatment, underscoring the compound's potential in oncology applications (Teffera et al., 2013).

Synthesis and Structural Studies

Further studies have been dedicated to the synthesis and structural evaluation of related compounds, providing insights into their chemical properties and potential applications in drug design and development. For instance, research on the synthesis and structural properties of isoxazole compounds has been undertaken to explore their anti-tumor activities (Hao-fei, 2011).

Anticancer and Kinase Inhibition

A series of 4-arylamido 3-methyl isoxazoles, closely related to the specified compound, were synthesized and evaluated for their antiproliferative activities against melanoma and hematopoietic cell lines. This research demonstrated the compounds' potential as kinase inhibitors, providing a promising direction for therapeutic development in cancer (Im et al., 2015).

Direcciones Futuras

The field of difluoromethylation has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This suggests that “2,6-difluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide” and similar compounds may have potential applications in the future.

Mecanismo De Acción

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it’s likely that this compound could influence multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

The wide range of biological activities associated with similar compounds suggests that the compound could have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

2,6-difluoro-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O2/c18-11-6-4-10(5-7-11)15-8-12(22-24-15)9-21-17(23)16-13(19)2-1-3-14(16)20/h1-8H,9H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYIZBSJMXOTQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2815709.png)

![Ethyl 2-methyl-5-[(4-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2815714.png)

![2-(2-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2815715.png)

![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)piperidine-1-carboxamide](/img/structure/B2815723.png)

![(2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815724.png)

![1,2-diamino-N-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2815731.png)